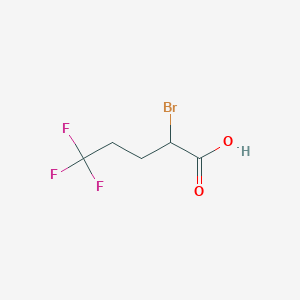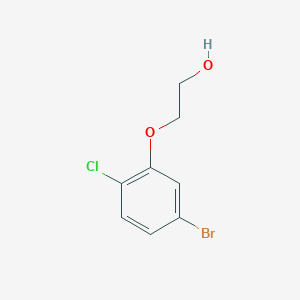
2-(5-Bromo-2-chlorophénoxy)éthan-1-ol
Vue d'ensemble
Description
“2-(5-Bromo-2-chlorophenoxy)ethan-1-ol” is a chemical compound with the molecular formula C8H8BrClO2 . It has a molecular weight of 251.51 g/mol . This compound is usually available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(5-bromo-2-chlorophenoxy)ethanol . The InChI code is 1S/C8H8BrClO2/c9-6-1-2-7(10)8(5-6)12-4-3-11/h1-2,5,11H,3-4H2 .Physical And Chemical Properties Analysis
“2-(5-Bromo-2-chlorophenoxy)ethan-1-ol” is a powder that is stored at room temperature .Mécanisme D'action
2-(5-Bromo-2-chlorophenoxy)ethan-1-ol is a halogenated phenoxyethanol compound that has been studied for its potential applications in scientific research. Its mechanism of action is not fully understood, but it is believed to act as an electron acceptor, which can lead to the formation of new bonds or the cleavage of existing ones. The halogen atoms present in the compound can also act as electron donors, which can lead to the formation of new bonds or the cleavage of existing ones.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(5-Bromo-2-chlorophenoxy)ethan-1-ol have not been extensively studied. However, it is known that the compound can act as an electron acceptor and electron donor, which can lead to the formation of new bonds or the cleavage of existing ones. This can lead to changes in the structure and function of proteins and other biological molecules. In addition, 2-(5-Bromo-2-chlorophenoxy)ethan-1-ol can interact with other compounds to form new compounds, which can have different biochemical and physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-(5-Bromo-2-chlorophenoxy)ethan-1-ol has several advantages for use in lab experiments. It is a relatively inexpensive compound and is readily available. In addition, it has low toxicity, low volatility, and low reactivity, which makes it an ideal reagent for use in a variety of experiments. However, there are some limitations to its use. For example, it can be difficult to separate the desired product from the reaction mixture due to its low reactivity. In addition, the reaction conditions must be carefully monitored to ensure that the desired product is obtained.
Orientations Futures
There are several potential future directions for 2-(5-Bromo-2-chlorophenoxy)ethan-1-ol. One potential direction is to explore its use in the synthesis of other compounds, such as pharmaceuticals and dyes. In addition, it could be used in the synthesis of polymers for drug delivery systems and for the preparation of electrochemical sensors. Furthermore, its potential biochemical and physiological effects could be studied in more detail. Finally, it could be used as a reagent in the synthesis of other compounds, such as 2-chlorophenoxyacetic acid and 2-bromo-2-chlorophenoxyacetic acid.
Applications De Recherche Scientifique
Synthèse des bases de Schiff et des complexes métalliques
Des bases de Schiff dérivées du 2-(5-Bromo-2-chlorophénoxy)éthan-1-ol ont été synthétisées et caractérisées, ainsi que leurs complexes métalliques. Ces composés sont importants en chimie de coordination en raison de leur capacité à agir comme des ligands qui se lient aux métaux de transition. Les complexes métalliques présentent une variété d'activités biologiques, notamment des propriétés antibactériennes et antifongiques .
Propriétés antioxydantes
La capacité antioxydante des ligands de base de Schiff et de leurs complexes métalliques impliquant le This compound a été étudiée. Les antioxydants sont essentiels pour prévenir le stress oxydatif dans les systèmes biologiques, ce qui peut entraîner des dommages cellulaires et des maladies telles que le cancer .
Applications antibactériennes
La recherche a démontré l'efficacité antibactérienne des composés synthétisés à partir du This compound. Ces composés peuvent être utilisés pour développer de nouveaux agents antibactériens, qui sont de plus en plus importants en raison de la prolifération des bactéries résistantes aux antibiotiques .
Études électrochimiques
Des méthodes électrochimiques telles que la voltamétrie cyclique ont été utilisées pour étudier le comportement redox des dérivés du This compound. Ces études sont essentielles pour comprendre les processus de transfert d'électrons et concevoir des capteurs ou des catalyseurs électrochimiques .
Chimie théorique et computationnelle
Des calculs théoriques, y compris des études gaussiennes et RMN, ont été effectués sur le This compound et ses dérivés. Ces études aident à prédire les propriétés moléculaires, telles que les moments dipolaires et les états énergétiques, qui sont précieux pour concevoir de nouveaux matériaux présentant les caractéristiques souhaitées .
Catalyse
Des complexes de métaux de transition avec des ligands à base de This compound ont été étudiés comme catalyseurs pour les réactions redox organiques. Ces catalyseurs sont essentiels pour les procédés industriels, y compris la synthèse de produits chimiques fins et de produits pharmaceutiques .
Safety and Hazards
This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
2-(5-bromo-2-chlorophenoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO2/c9-6-1-2-7(10)8(5-6)12-4-3-11/h1-2,5,11H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPLCDZKNPIOYAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)OCCO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






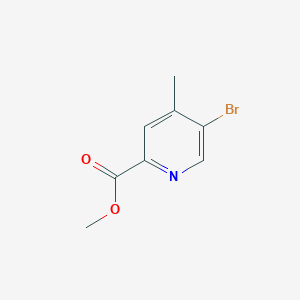
![N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)acetamide](/img/structure/B1527125.png)
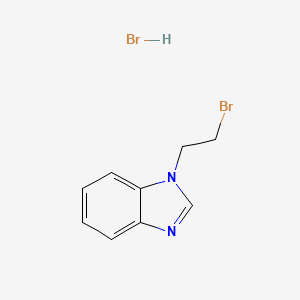
![4-Bromobenzo[b]thiophene-2-carbonitrile](/img/structure/B1527128.png)
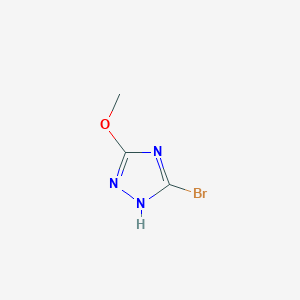
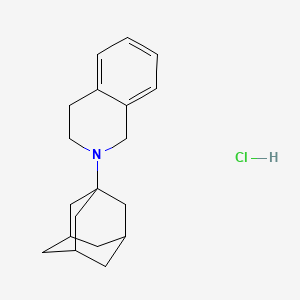

![4-Amino-5-[2-(trifluoromethoxy)benzyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1527136.png)
![2-(Chloromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1527137.png)
![2-(Azidomethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1527138.png)
